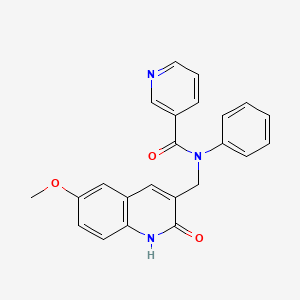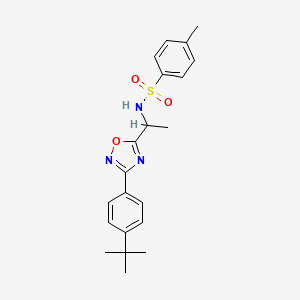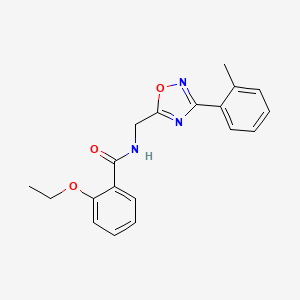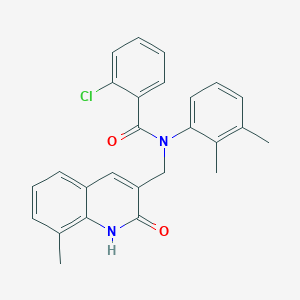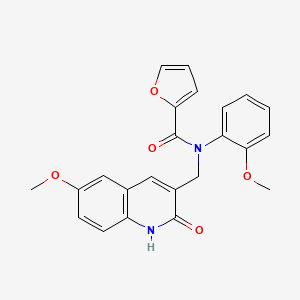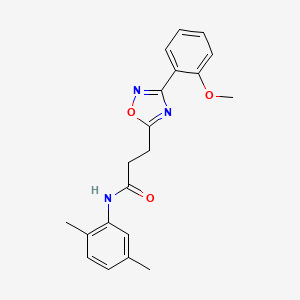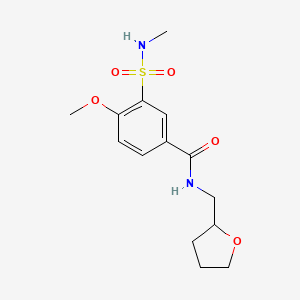
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide, also known as MTMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTMB belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other research applications. In
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, this compound has been shown to bind to the cannabinoid receptor CB1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, this compound has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and have neuroprotective effects. This compound has also been shown to have antioxidant properties and may help to reduce oxidative stress in the body. Additionally, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has several advantages for lab experiments, including its unique chemical structure, its potential applications in drug development and cancer research, and its low toxicity profile. However, there are also some limitations to using this compound in lab experiments. For example, this compound may be difficult to synthesize and purify, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of chronic pain and inflammatory diseases. Another area of interest is the use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in neuroscience and other fields. Finally, more research is needed to optimize the synthesis and purification of this compound and to determine the optimal dosage and administration for various applications.
Synthesemethoden
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. The resulting acid is then reacted with N-methylsulfamoyl chloride and sodium hydroxide to form the corresponding amide. The final step involves the reaction of the amide with tetrahydrofuran-2-carboxylic acid and thionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been studied extensively for its potential applications in various fields, including drug development, cancer research, and neuroscience. In drug development, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroscience, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDPCNBOQNLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

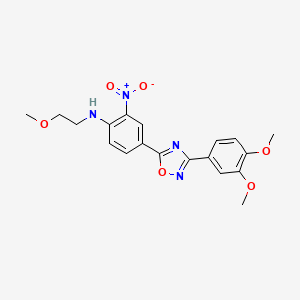
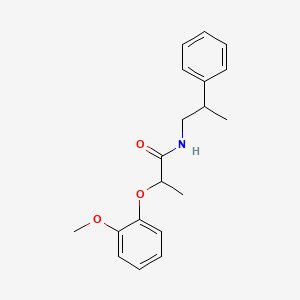

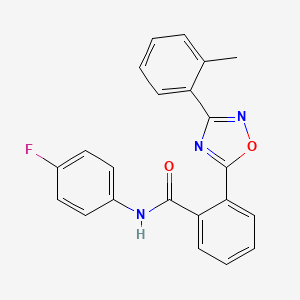
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)
